1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine
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Overview
Description
1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine is a chemical compound characterized by the presence of a bromine atom attached to a 1,3-dioxaindan ring structure, with an ethanamine group
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine typically involves the bromination of a precursor compound followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxaindan ring structure play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine can be compared with similar compounds such as:
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: This compound shares a similar brominated dioxaindan structure but differs in the position of the amine group.
1-(6-Bromo-5-methoxypyridin-3-yl)ethan-1-one: This compound has a brominated pyridine ring instead of a dioxaindan ring.
2-(6-Bromo-1,3-dioxaindan-5-yl)acetonitrile: This compound has a nitrile group instead of an amine group, leading to different chemical properties and reactivity.
Properties
CAS No. |
634150-61-1 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10BrNO2/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5H,4,11H2,1H3 |
InChI Key |
ZPXVZRFLPIKCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1Br)OCO2)N |
Origin of Product |
United States |
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